molecular formula C8H4BrLiN2O2 B2662657 Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2193059-40-2

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2662657
CAS No.: 2193059-40-2
M. Wt: 246.98
InChI Key: QRKQFAKFDHXOPH-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 2228912-87-4) is a lithium-containing heterocyclic carboxylate compound. Its structure features a brominated imidazo[1,2-a]pyridine core, with a carboxylate group at the 2-position and a lithium counterion. This compound is listed under the synonym AT31193 and is supplied by two manufacturers globally .

Properties

IUPAC Name

lithium;3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKQFAKFDHXOPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=C(N2C=C1)Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193059-40-2
Record name lithium ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through a chemodivergent pathway, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve a two-step one-pot synthesis. This method includes the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile. This approach is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Characterization

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through multi-step reactions involving the bromination of imidazo[1,2-a]pyridine derivatives followed by carboxylation. The synthesis typically involves:

  • Bromination : The starting compound, imidazo[1,2-a]pyridine, is brominated using bromine or a brominating agent.
  • Carboxylation : The brominated product is then treated with lithium hydroxide or lithium carbonate to form the lithium salt of the carboxylic acid derivative.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

This compound has been investigated for various biological activities, making it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Properties : Some derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation . The ability to selectively target cyclin-dependent kinases (CDKs) has been particularly noted.
  • Calcium Channel Blockers : Certain imidazo[1,2-a]pyridine derivatives act as calcium channel blockers, which can be beneficial in treating cardiovascular conditions .

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to be utilized in several key areas of medicinal chemistry:

  • Drug Development : Due to its biological activity profile, this compound can serve as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Probes : It can be used as a chemical probe in biological research to study cellular mechanisms and pathways influenced by imidazo[1,2-a]pyridine derivatives.

Materials Science Applications

In addition to its pharmaceutical potential, this compound may find applications in materials science:

  • Organic Electronics : Its electronic properties could be harnessed in the development of organic semiconductors or photovoltaic materials.
  • Sensors : The compound's ability to interact with various ions and molecules makes it a candidate for sensor applications in detecting specific analytes.

Case Studies

Several studies have highlighted the promising applications of imidazo[1,2-a]pyridine derivatives:

  • A study published in Medicinal Chemistry demonstrated the synthesis of various substituted imidazo[1,2-a]pyridine derivatives and their evaluation as potential CDK inhibitors. Results indicated that some compounds exhibited potent inhibitory activity against CDK2 and CDK1 .
  • Another research effort focused on the antimicrobial activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The findings suggested that certain modifications to the core structure enhanced bioactivity significantly .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and supplier information for lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate and analogous compounds:

Compound Name CAS Number Heterocycle Core Substituents Functional Group Number of Suppliers
This compound 2228912-87-4 Imidazo[1,2-a]pyridine 3-Bromo Carboxylate 2
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate 2126190-22-3 Triazolo[1,5-a]pyridine None Carboxylate 2
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate 2174000-08-7 Pyridine 2-Methoxy, 6-Methyl Sulfinate 1
Lithium(1+) ion 3-bromopropane-1-sulfonate 2193059-40-2 Alkane chain 3-Bromo Sulfonate 3

Key Observations :

Heterocycle Variation : The target compound and the triazolo analog share aromatic heterocycles but differ in ring structure (imidazole-fused vs. triazole-fused pyridine). This impacts electronic properties: imidazo cores are electron-rich, while triazolo systems may exhibit varied π-stacking behavior .

Substituent Effects : The 3-bromo group in the target compound contrasts with the unsubstituted triazolo analog. Bromine enhances molecular weight (MW: ~285 g/mol estimated) and may facilitate Suzuki-Miyaura coupling reactions.

Functional Group Differences : Sulfinate/sulfonate groups (e.g., in 3-bromopropane-1-sulfonate) increase polarity compared to carboxylates, likely improving aqueous solubility .

Research and Industrial Implications

  • Reactivity: The bromine atom in the target compound offers a handle for further functionalization, unlike the non-halogenated triazolo analog.
  • Solubility : Carboxylates generally exhibit moderate organic solvent solubility, whereas sulfonates/sulfinates are more water-soluble, influencing formulation choices .
  • Thermal Stability : Lithium carboxylates (e.g., target compound) may decompose at lower temperatures compared to sulfonates, which are thermally robust .

Biological Activity

Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 2193059-40-2) is a chemical compound with a molecular formula of C8_8H4_4BrLiN2_2O2_2. It belongs to the imidazo[1,2-a]pyridine family, which is notable for its diverse biological activities, particularly in medicinal chemistry and material science. This compound is characterized by the presence of a lithium ion and a bromine substituent, which significantly influence its reactivity and biological interactions.

This compound functions primarily as a ligand, interacting with specific biological targets such as receptors and enzymes. The lithium ion can enhance the compound's solubility and bioavailability, while the bromine atom provides a site for further functionalization. The interactions often involve hydrogen bonding and other non-covalent interactions, leading to modulation of target activity.

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating Mycobacterium tuberculosis (Mtb). These compounds exhibit selective activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

Case Study: Antituberculosis Activity

A study reported that various imidazo[1,2-a]pyridine derivatives demonstrated significant in vitro activity against Mtb. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 0.07 μM against MDR strains, indicating their potential as novel antimycobacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance biological activity. For instance:

  • Bromine Substitution : The presence of bromine at position 3 has been shown to improve potency against Mtb.
  • Functional Group Variations : Alterations in substituents at positions 2 and 6 can lead to significant changes in efficacy, highlighting the importance of steric and electronic factors in determining biological activity .
CompoundMIC (μM)Activity Type
Compound A0.07MDR-TB
Compound B0.14XDR-TB
Compound C0.45Non-replicating TB

Cytotoxicity Studies

Cytotoxicity assessments indicate that many imidazo[1,2-a]pyridine derivatives are non-cytotoxic to Vero cells at concentrations exceeding 128 μM . This safety profile is crucial for their development as therapeutic agents.

Synthetic Routes

The synthesis of this compound typically involves:

  • Step 1 : Reaction of 2-aminopyridine with α-bromoketones.
  • Step 2 : Use of solvents like toluene or DMF-DMA for high-yield production.

Industrial methods often utilize a one-pot synthesis approach to streamline production while maintaining high yields .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Substitution Reactions : The bromine atom can be replaced by different nucleophiles.
  • Redox Reactions : Participation in oxidation-reduction processes alters its oxidation state.

Q & A

Q. What synthetic strategies are effective for preparing Lithium(1+) ion 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized to suppress by-products?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) with a carboxylate precursor. Key steps include:

  • Using lithium bases (e.g., LDA or LiHMDS) to deprotonate intermediates and stabilize the carboxylate group .
  • Optimizing solvent polarity (e.g., anhydrous THF or ether) to enhance reactivity and reduce hydrolysis .
  • Controlling temperature (0–25°C) to minimize side reactions like reductive dehalogenation, which is prevalent in amine-rich environments .
    By-product Mitigation: Monitor reaction progress via TLC or HPLC. Quenching with proton sources (e.g., NH₄Cl) prevents over-reduction .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to differentiate aromatic protons (δ 7.5–9.0 ppm) and carboxylate carbons (δ 165–170 ppm) .
  • HRMS: Confirm molecular weight (e.g., observed [M+Li]+ at m/z 264.97) with <2 ppm error .
  • X-ray Crystallography: Use SHELXL for refinement to resolve stereochemical uncertainties. For hygroscopic samples, employ low-temperature data collection .
    Contradiction Resolution: If NMR signals overlap (e.g., bromine isotope splitting), use 2D NOESY or variable-temperature NMR .

Advanced Research Questions

Q. How does the lithium counterion influence the electronic properties and reactivity of this compound compared to sodium or potassium salts?

Methodological Answer:

  • Electronic Effects: Conduct DFT calculations (B3LYP/6-31G*) to compare charge distribution. Lithium’s small ionic radius increases carboxylate oxygen electron density, enhancing electrophilicity at C3 .
  • Reactivity Studies: Perform kinetic experiments (e.g., Suzuki coupling with aryl boronic acids) to quantify rate differences. Lithium salts often show faster transmetallation due to stronger Lewis acidity .

Q. What mechanistic pathways explain competing reductive dehalogenation versus cross-coupling in reactions involving this compound?

Methodological Answer:

  • Pathway Analysis: Use deuterium labeling (e.g., D₂O quenching) to distinguish radical (H• abstraction) vs. ionic (Br⁻ elimination) mechanisms .
  • Intermediate Trapping: Add TEMPO to trap radicals or monitor LiBr precipitation via in-situ IR.
  • Condition Control: High base strength (e.g., LiN(SiMe₃)₂) favors dehalogenation, while Pd catalysts enable coupling .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • DFT/MD Simulations: Calculate Fukui indices to identify electrophilic (C3) and nucleophilic (carboxylate) sites.
  • Solvent Effects: Use COSMO-RS to model solvent polarity impacts on transition states (e.g., DMF stabilizes SNAr at C3) .
  • Validation: Compare predicted vs. experimental outcomes (e.g., ¹H NMR integration of products) .

Contradiction Analysis

Issue: Conflicting reports on carboxylate stability in protic vs. aprotic solvents.
Resolution:

  • Experimental Design: Perform stability assays (HPLC purity) under controlled humidity. Aprotic solvents (e.g., DMF) reduce hydrolysis rates by 40% compared to MeOH .

Note: All methodologies adhere to non-commercial research standards, excluding unreliable sources as specified. For synthetic protocols, consult peer-reviewed journals over vendor catalogs.

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